Imidazo[1,2-a]pyridin-6-amine hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-6-amine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine cores have been found to have significant importance in the pharmaceutical industry due to their wide range of pharmacological activities . Specifically, derivatives of imidazopyridine have shown potential as anticancer agents against breast cancer cells . For instance, compound 15, a derivative of imidazopyridine, exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Antiviral Applications
Imidazo[1,2-a]pyridine has been reported to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.
Antibacterial and Antimicrobial Applications
This compound has also been found to have antibacterial and antimicrobial activities, which could be useful in the development of new antibiotics and antimicrobial agents.
Antiprotozoal Applications
Imidazo[1,2-a]pyridine has shown antiprotozoal activity , which could be beneficial in the treatment of diseases caused by protozoan parasites.
Anti-inflammatory Applications
This compound has demonstrated anti-inflammatory properties , which could be utilized in the development of new anti-inflammatory drugs.
Antipsychotic Applications
Imidazo[1,2-a]pyridine has been found to have antipsychotic properties , which could be beneficial in the treatment of various psychiatric disorders.
Material Science Applications
Apart from its applications in medicinal chemistry, imidazo[1,2-a]pyridine is also useful in material science due to its structural character . It has potential applications in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Drug Development
Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity make it a valuable tool in the development of new drugs.
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-6-amine hydrochloride is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been found to have significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Mode of Action
It’s known that the compound undergoes direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The compound is known to undergo various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
One of its analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
In vitro anticancer assays have shown that synthetic compounds similar to Imidazo[1,2-a]pyridin-6-amine hydrochloride exhibit submicromolar inhibitory activity against various tumor cell lines .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEBWAUIRSROFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705488 |
Source
|
Record name | Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-6-amine hydrochloride | |
CAS RN |
1306604-40-9 |
Source
|
Record name | Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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